1,5-Dimethyl-1H-indol-6-amine
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Overview
Description
1,5-Dimethyl-1H-indol-6-amine is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their wide range of biological activities and are used in various fields such as chemistry, biology, medicine, and industry . The compound this compound features a unique structure with two methyl groups at positions 1 and 5, and an amino group at position 6 on the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 1,5-Dimethyl-1H-indol-6-amine, often involves the construction of the indole ring system through various methodologies. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions . Another method is the cyclization of ortho-substituted anilines with carbonyl compounds .
Industrial Production Methods
Industrial production of indole derivatives typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1,5-Dimethyl-1H-indol-6-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
1,5-Dimethyl-1H-indol-6-amine has several scientific research applications, including:
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,5-Dimethyl-1H-indol-6-amine involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist at various receptors, influencing biological processes. For example, indole derivatives are known to interact with serotonin receptors, which play a role in mood regulation and other physiological functions .
Comparison with Similar Compounds
Similar Compounds
1H-indole-5-amine: Similar structure but lacks the methyl groups at positions 1 and 5.
1,2-Dimethyl-1H-indole: Similar structure but lacks the amino group at position 6.
1-Methyl-1H-indole-6-amine: Similar structure but has only one methyl group at position 1.
Uniqueness
1,5-Dimethyl-1H-indol-6-amine is unique due to the presence of both methyl groups at positions 1 and 5 and the amino group at position 6. This specific substitution pattern can influence its chemical reactivity and biological activity, making it distinct from other indole derivatives .
Properties
Molecular Formula |
C10H12N2 |
---|---|
Molecular Weight |
160.22 g/mol |
IUPAC Name |
1,5-dimethylindol-6-amine |
InChI |
InChI=1S/C10H12N2/c1-7-5-8-3-4-12(2)10(8)6-9(7)11/h3-6H,11H2,1-2H3 |
InChI Key |
CGYDOROXIAFGBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1N)N(C=C2)C |
Origin of Product |
United States |
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